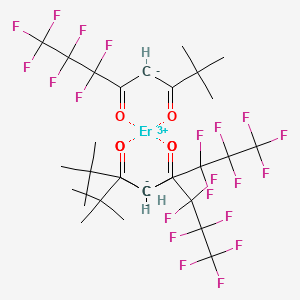
Erbium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a pink powder with the molecular formula C₃₀H₃₀ErF₂₁O₆ and a molecular weight of 1052.80 g/mol . This compound is primarily used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of erbium chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Erbium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in ligand exchange reactions where the heptafluoro-2,2-dimethyl-3,5-octanedione ligands are replaced by other ligands.
Complexation Reactions: It forms complexes with other metal ions, which can be used in the separation of lanthanide metals.
Common Reagents and Conditions
Common reagents used in these reactions include other metal salts, bases, and organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
Erbium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of Erbium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione involves its ability to form stable complexes with various metal ions. This property is utilized in the separation of lanthanide metals and in catalysis. The compound’s unique structure allows it to interact with specific molecular targets and pathways, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Europium(III) Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): Similar in structure and used in similar applications.
Praseodymium(III) Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): Another similar compound with comparable properties and applications.
Uniqueness
Erbium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is unique due to its specific interactions with erbium ions, which impart distinct properties useful in various scientific and industrial applications. Its ability to form stable complexes and its role in catalysis and separation processes make it a valuable compound in research and industry .
Properties
Molecular Formula |
C30H30ErF21O6 |
|---|---|
Molecular Weight |
1052.8 g/mol |
IUPAC Name |
erbium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H10F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3 |
InChI Key |
SWGCVUXMTOZTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















